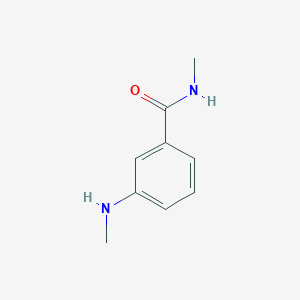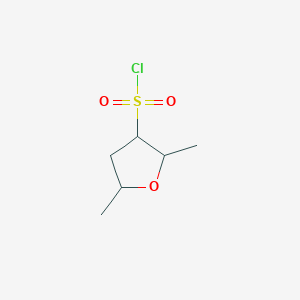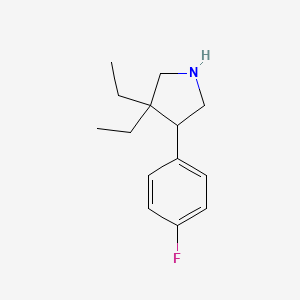
2-(3-Bromopropyl)-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopropyl)-4-methyl-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a bromopropyl group attached to the second carbon and a methyl group attached to the fourth carbon of the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromopropyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include dehalogenated thiazoles or modified thiazole rings.
Applications De Recherche Scientifique
2-(3-Bromopropyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the study of biological pathways and the development of chemical probes for target identification.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function.
Chemical Reactions: In organic synthesis, the bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Comparaison Avec Des Composés Similaires
2-(3-Chloropropyl)-4-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
2-(3-Bromopropyl)-4-ethyl-1,3-thiazole: Similar structure but with an ethyl group instead of a methyl group. The additional carbon may affect the compound’s physical properties and reactivity.
2-(3-Bromopropyl)-5-methyl-1,3-thiazole: Similar structure but with the methyl group at the fifth position. The positional isomerism can influence the compound’s chemical behavior and biological interactions.
Uniqueness: 2-(3-Bromopropyl)-4-methyl-1,3-thiazole is unique due to the specific positioning of the bromopropyl and methyl groups on the thiazole ring. This arrangement can result in distinct reactivity patterns and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C7H10BrNS |
|---|---|
Poids moléculaire |
220.13 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4H2,1H3 |
Clé InChI |
LCAJZNWQMSWPDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13207070.png)
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)


![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)

![N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)

![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)

![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)
